4-Chloro-2-methylphenylmagnesium bromide

Catalog No.
S3466982
CAS No.
480438-47-9
M.F
C7H6BrClMg
M. Wt
229.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-methylphenylmagnesium bromide

CAS Number

480438-47-9

Product Name

4-Chloro-2-methylphenylmagnesium bromide

IUPAC Name

magnesium;1-chloro-3-methylbenzene-4-ide;bromide

Molecular Formula

C7H6BrClMg

Molecular Weight

229.78 g/mol

InChI

InChI=1S/C7H6Cl.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

OTJHKHOEPCGDQY-UHFFFAOYSA-M

SMILES

CC1=[C-]C=CC(=C1)Cl.[Mg+2].[Br-]

Canonical SMILES

CC1=[C-]C=CC(=C1)Cl.[Mg+2].[Br-]

Synthesis of Organic Molecules

4-Cl-2-Me-PhMgBr is prepared from the corresponding aryl halide (4-chloro-2-methylbromobenzene) and magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF) []. The reaction is highly exothermic and requires careful handling due to the flammable nature of the solvent.

Once synthesized, 4-Cl-2-Me-PhMgBr acts as a nucleophile, readily reacting with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction is known as the Grignard reaction []. The specific product obtained depends on the choice of the carbonyl compound used.

R'RC(O)X  +  4-Cl-2-Me-PhMgBr  ->  R'RCH(OH)(4-Cl-2-Methylphenyl) + MgXBr

Where:

  • R' and R can be various organic groups (alkyl, aryl, etc.)
  • X is a halogen (Cl, Br, I)

4-Chloro-2-methylphenylmagnesium bromide is an organomagnesium compound with the molecular formula C7_7H6_6BrClMg. It is classified as a Grignard reagent, which plays a crucial role in organic synthesis, particularly in forming carbon-carbon bonds. This compound is characterized by its chlorinated aromatic structure, where a chlorine atom and a methyl group are positioned at the para and ortho positions, respectively, relative to the magnesium-bromide moiety. The compound is typically handled in a solution form, often in tetrahydrofuran (THF), due to its reactivity and sensitivity to moisture and air .

  • Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
  • Substitution Reactions: The chlorine atom can be substituted by various electrophiles, facilitating the introduction of diverse functional groups.
  • Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles, leading to biaryl compounds.

These reactions make it a versatile reagent in synthetic organic chemistry .

4-Chloro-2-methylphenylmagnesium bromide can be synthesized through the following method:

  • Preparation of Bromomagnesium Chloride: Magnesium metal is reacted with an alkyl halide (in this case, 4-chloro-2-methylbromobenzene) in anhydrous conditions.
  • Formation of Grignard Reagent: The reaction typically occurs in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. The resultant Grignard reagent is then isolated as a solution in THF or another suitable solvent.

The synthesis requires careful handling due to the reactivity of Grignard reagents with moisture and air .

4-Chloro-2-methylphenylmagnesium bromide finds use primarily in:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Chemistry: In the development of new drug candidates through carbon-carbon bond formation.
  • Material Science: Potential applications in creating novel materials with specific properties due to its unique structure .

Several compounds share structural similarities with 4-chloro-2-methylphenylmagnesium bromide. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Aspects
4-Bromo-2-methylphenylmagnesium bromideSimilar Grignard reagent with a bromo substituentDifferent halogen affects reactivity
3-Chloro-2-methylphenylmagnesium bromideChlorine at the meta positionVariation in substitution pattern
4-Chloro-phenylmagnesium bromideLacks methyl groupMore straightforward reactivity profile

These compounds exhibit varied reactivity profiles due to differences in substituent positions and types. The presence of both chlorine and methyl groups in 4-chloro-2-methylphenylmagnesium bromide offers unique properties that can be exploited in specific synthetic applications .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-19

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